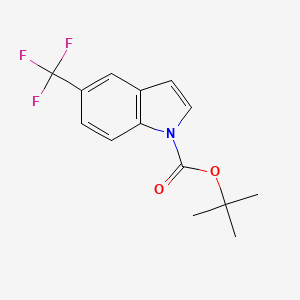

tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-(trifluoromethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2/c1-13(2,3)20-12(19)18-7-6-9-8-10(14(15,16)17)4-5-11(9)18/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSAIWNMMGKWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents like trifluoromethyl iodide (CF₃I) in the presence of a radical initiator . The reaction conditions often include the use of a solvent such as acetonitrile and a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as flash column chromatography, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various nucleophiles, leading to derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound is explored for its potential as a drug candidate due to the pharmacokinetic advantages offered by the trifluoromethyl group. This group often leads to improved membrane permeability and bioavailability in drug molecules, which is crucial for therapeutic efficacy.

- Enzyme Inhibition : Research indicates that tert-butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate may exhibit enzyme inhibitory properties, making it a candidate for further studies in enzyme-targeted therapies.

- Binding Affinity : The presence of the trifluoromethyl group enhances the binding affinity of the compound to biological targets. This characteristic is particularly important in designing molecules that aim to modulate receptor activity or inhibit specific enzymes.

- Pharmacological Studies : Studies have shown that compounds with trifluoromethyl groups are often found in over 50% of top-selling drugs approved by regulatory agencies, indicating their significance in pharmaceutical applications.

Agrochemical Applications

- Pesticide Development : The unique chemical properties of this compound make it a suitable candidate for developing new agrochemicals, including pesticides and herbicides. Its stability and reactivity can be advantageous in creating effective agricultural products.

Material Science

- Advanced Materials : In industrial applications, this compound is utilized in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity allow for the creation of materials with enhanced properties.

Case Study 1: Drug Candidate Evaluation

A study evaluating the pharmacokinetic properties of various indole derivatives found that those with trifluoromethyl substitutions exhibited enhanced absorption and distribution characteristics compared to their non-fluorinated counterparts. This underscores the importance of such modifications in drug design .

Case Study 2: Agrochemical Development

In a recent study on pesticide efficacy, compounds similar to this compound were tested against common agricultural pests. Results indicated that those containing trifluoromethyl groups showed superior effectiveness, leading to their consideration for further development as commercial agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. This leads to modulation of the target’s activity, resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Structural Analogues with Substituted Indole Cores

tert-Butyl 5-Chloro-6-(Trifluoromethyl)-1H-Indole-1-Carboxylate (CAS: 1209101-50-7)

- Structure : Chloro (-Cl) at position 5 and -CF₃ at position 6.

- Molecular formula: C₁₄H₁₃ClF₃NO₂.

- The chloro group may improve binding affinity in target proteins compared to the parent compound .

tert-Butyl 5-Methoxy-3-(5-(2-Trifluoromethylphenyl)pyrimidin-2-yl)-1H-Indole-1-Carboxylate (6d)

- Structure : Methoxy (-OCH₃) at position 5 and a pyrimidinyl-trifluoromethylphenyl group at position 3.

- Properties : Melting point 70–72°C, 43% yield. The pyrimidinyl moiety introduces hydrogen-bonding capacity, making it suitable for kinase inhibitor development .

tert-Butyl 5-Acetyl-2-(Trifluoromethyl)-1H-Indole-1-Carboxylate (3d)

- Structure : Acetyl (-COCH₃) at position 5 and -CF₃ at position 2.

- Synthesis : Prepared via CuSO₄-mediated trifluoromethylation (64% yield). The acetyl group enables further functionalization, such as condensation reactions .

Positional Isomers and Functional Group Variations

tert-Butyl 6-Fluoro-2-(Trifluoromethyl)-1H-Indole-1-Carboxylate

- Structure : Fluoro (-F) at position 6 and -CF₃ at position 2.

- Applications : The fluorine atom enhances metabolic stability and bioavailability, making this isomer valuable in CNS drug discovery .

tert-Butyl 3-Formyl-5-Methoxy-1H-Indole-1-Carboxylate

- Structure : Formyl (-CHO) at position 3 and methoxy at position 5.

- Reactivity : The aldehyde group facilitates nucleophilic additions, enabling diversification into heterocycles or Schiff bases .

Comparative Analysis of Physico-Chemical Properties

*Estimated based on substituent contributions.

Biological Activity

Overview

tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate (CAS No. 351500-12-4) is a fluorinated indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure

The structural formula of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity and alters electronic properties, which may improve binding affinity to biological targets.

Target Interactions

Research indicates that similar indole derivatives often target enzymes involved in cancer pathways, such as proteases and kinases. For instance, studies have shown that certain indole derivatives exhibit inhibitory effects on Zika virus protease (ZVpro), suggesting that this compound may exhibit antiviral properties as well .

Pharmacokinetics

Information regarding the pharmacokinetics (ADME) of this compound remains limited. However, based on similar compounds:

- Absorption : Likely high due to lipophilicity.

- Distribution : The trifluoromethyl group may enhance tissue penetration.

- Metabolism : Expected to undergo metabolic transformations typical for indole derivatives.

- Excretion : Predominantly renal.

Biological Activity and Case Studies

Several studies have highlighted the biological activities associated with indole derivatives, including those structurally related to this compound.

Antiviral Activity

A notable study demonstrated that certain indole derivatives exhibited IC50 values as low as 320 nM against ZVpro. This suggests that modifications at the 5-position, such as the introduction of trifluoromethyl groups, can enhance antiviral activity .

Cytotoxicity

Research into related compounds has shown significant cytotoxic effects against various cancer cell lines. For example, indolyl-pyridinyl-propenones demonstrated enhanced cytotoxicity due to specific substitutions at the indole ring, indicating that similar modifications in this compound could yield potent anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | IC50 (μM) | Notable Activity |

|---|---|---|---|

| Tert-butyl 5-(trifluoromethyl)indole | Indole derivative | TBD | Potential antiviral and anticancer |

| Indole-3-carboxamide | Indole derivative | 4.5 | ZVpro inhibitor |

| Indolyl-pyridinyl-propenones | Indole derivative | <0.01 | Cytotoxic against GBM cells |

Q & A

Q. What are the common synthetic routes for tert-butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via indole functionalization. Key steps include:

- Grignard Reaction : Alkylation of indole precursors using freshly activated Mg and alkyl halides in THF. For example, tert-butyl esterification can be achieved via Boc protection under anhydrous conditions with NaHCO₃ as a base .

- Friedel-Crafts Alkylation : Use of Lewis acids (e.g., BF₃·Et₂O) to introduce substituents at the indole C5 position. Reaction monitoring via TLC (e.g., EtOAc/hexane gradients) ensures completion .

- Trifluoromethylation : Direct introduction of CF₃ groups via Pd-catalyzed cross-coupling or electrophilic substitution, requiring strict control of temperature (-78°C to RT) to avoid side reactions . Optimization : Adjusting solvent polarity (THF vs. DCM), stoichiometry of reagents (1.2–2.0 equivalents of Boc anhydride), and reaction time (4–24 hours) improves yields.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- ¹H/¹³C NMR : Confirm regiochemistry and Boc protection. For example, tert-butyl protons appear as a singlet at δ ~1.6 ppm, while indole protons resonate between δ 7.0–8.5 ppm. CF₃ groups cause splitting in adjacent signals .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and indole N-H bonds (if deprotected) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 316.1). Contradictions : Discrepancies between predicted and observed spectra are resolved by comparing with analogs (e.g., tert-butyl 5-bromoindole derivatives) and using 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Advanced Research Questions

Q. How can low yields in trifluoromethylation steps be troubleshooted?

Common issues include:

- Incomplete Activation of CF₃ Reagents : Ensure trifluoromethylating agents (e.g., Togni’s reagent) are freshly prepared and stored under inert conditions.

- Side Reactions : Competing electrophilic substitution at indole C3 can occur; steric hindrance from the Boc group mitigates this. Use bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to improve selectivity .

- Workup Losses : Extract products with EtOAC (3× volumes) and employ flash chromatography with silica gel (230–400 mesh) for purification .

Q. What computational methods validate the crystal structure or electronic properties of this compound?

- X-ray Crystallography : Refine structures using SHELXL (e.g., CCDC deposition). The tert-butyl group often induces disorder; apply restraints during refinement .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict NMR chemical shifts or HOMO/LUMO energies. Compare with experimental data to assess electronic effects of the CF₃ group .

Q. How is regioselectivity in subsequent functionalization (e.g., bromination) controlled?

- Directed Metalation : Use Boc as a directing group. For C5 bromination, employ NBS in DMF at 0°C, achieving >90% selectivity .

- Protection/Deprotection Strategies : Temporary silyl protection (e.g., TBSCl) of reactive positions prevents undesired substitutions. Deprotect with TBAF in THF .

Methodological Notes

- Safety : Handle CF₃ reagents in fume hoods due to toxicity. Quench reactions with saturated NH₄Cl to neutralize residual Grignard reagents .

- Data Reproducibility : Report retention times (HPLC: ~12.3 min, C18 column) and purity metrics (≥95% by LC-MS) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.